5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine-3-carboxylic acid
Description
This compound is a heterocyclic carboxylic acid derivative featuring a fused oxazolo[4,3-c]pyridine core and a fluorenylmethyloxycarbonyl (Fmoc) protecting group. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its base-labile nature, enabling selective deprotection under mild conditions (e.g., piperidine) . Its CAS number is 1782209-91-9, with a molecular formula of C22H18N2O5 and a molecular weight of 390.39 g/mol .
Properties
IUPAC Name |
5-(9H-fluoren-9-ylmethoxycarbonyl)-6,7-dihydro-4H-[1,2]oxazolo[4,3-c]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5/c25-21(26)20-17-11-24(10-9-19(17)23-29-20)22(27)28-12-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-8,18H,9-12H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMOCCHUVCKZMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C(ON=C21)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine-3-carboxylic acid (commonly referred to as Fmoc-Oxazolo-Pyridine) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on diverse research findings and case studies.
- IUPAC Name : 5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine-3-carboxylic acid
- CAS Number : 2091858-74-9
- Molecular Formula : C22H18N2O5
- Molecular Weight : 390.39 g/mol
The biological activity of Fmoc-Oxazolo-Pyridine is primarily attributed to its interaction with various cellular pathways. Studies indicate that it may function as a modulator of the Type III Secretion System (T3SS) in pathogenic bacteria. This system is crucial for the virulence of many Gram-negative bacteria, making it a target for therapeutic intervention.
Biological Activity Overview
- Antimicrobial Activity :
- Cytotoxicity :
- Enzymatic Inhibition :
Case Study 1: Inhibition of T3SS
A study investigated the effects of Fmoc-Oxazolo-Pyridine on the secretion of CPG2 in C. rodentium. Results indicated that the compound significantly downregulated the expression of key activators involved in T3SS without directly affecting cell viability .
Case Study 2: Antimicrobial Efficacy
In another study focusing on various bacterial strains, Fmoc-Oxazolo-Pyridine was tested against E. coli and Salmonella. The compound exhibited a dose-dependent inhibition profile, with notable effects observed at concentrations above 25 µM .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C22H18N2O5 |
| Molecular Weight | 390.39 g/mol |
| Solubility | Soluble in DMSO |
| Target Pathway | Type III Secretion System |
| IC50 (Bacterial Inhibition) | ~50 µM |
| Biological Activity | Effect |
|---|---|
| Antimicrobial | Inhibits bacterial virulence |
| Cytotoxicity | Low at therapeutic doses |
| Enzyme Inhibition | Affects protease activity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs differing in protecting groups, heterocyclic cores, or functional groups. Key differences influence reactivity, stability, and applications.
Table 1: Structural and Functional Comparison
Protecting Group Variations
- Fmoc vs. Boc : The Fmoc group (base-labile) is preferred in SPPS for orthogonal deprotection, while Boc (acid-labile) requires harsher conditions (e.g., trifluoroacetic acid) . Fmoc derivatives are more stable under acidic conditions, making them suitable for iterative peptide elongation.
- Safety : Fmoc-containing compounds often exhibit acute toxicity (oral/dermal Category 4) and irritancy (e.g., H315, H319), necessitating proper handling .
Heterocyclic Core Differences
- Oxazolo vs. Thiazolo vs. Pyrazolo :
- Oxazolo (oxygen atom): Enhances hydrogen-bonding capacity and rigidity, useful in targeting enzymes like kinases .
- Thiazolo (sulfur atom): Increases lipophilicity and electronic density, improving membrane permeability in drug candidates .
- Pyrazolo (two adjacent nitrogen atoms): Offers diverse hydrogen-bonding motifs, often exploited in antibacterial and anticancer agents .
Purity and Characterization
- All compounds are typically purified to ≥95% via LC-MS and NMR, ensuring reliability in downstream applications .
Preparation Methods
Bromination and Oxazolone Formation
A validated route begins with bromination of 2-amino-3-hydroxypyridine to introduce reactivity at specific positions. Treatment with bromine (Br₂) in dimethylformamide (DMF) at room temperature yields 2-amino-5-bromo-3-hydroxypyridine in 90% yield. Subsequent cyclization with 4-cyanobenzoic acid in polyphosphoric acid trimethylsilyl ester (PPSE) at 200°C forms the oxazole ring, affording the fused oxazolo[4,3-c]pyridine core in 93% yield.
Table 1: Key Reaction Conditions for Oxazole Ring Formation
Saturation of the Pyridine Ring
The 4H,5H,6H,7H-tetrahydropyridine moiety is introduced via catalytic hydrogenation. Using palladium on carbon (Pd/C) under hydrogen gas (H₂) at 50 psi, the pyridine ring is selectively reduced without affecting the oxazole or nitrile groups. This step typically achieves >85% conversion, though reaction times vary based on substrate solubility.
Fmoc Protection of the Pyridine Nitrogen
The 5-position nitrogen is protected using fluorenylmethyloxycarbonyl (Fmoc) chemistry, a staple in solid-phase peptide synthesis (SPPS).
Fmoc-Cl Coupling
Treatment of the free amine with Fmoc-Cl (1.2 equiv) in the presence of N,N-diisopropylethylamine (DIPEA) in DCM achieves near-quantitative protection. The reaction is complete within 30 minutes at room temperature, with minimal side reactions due to the steric protection of the tetrahydropyridine ring.
Equation 2: Fmoc Protection Mechanism
Optimization Considerations
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Base Selection : DIPEA is preferred over piperidine to avoid premature Fmoc deprotection.
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Solvent Effects : Anhydrous DCM enhances reagent solubility and reaction homogeneity.
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Monitoring : Kaiser or chloranil tests confirm complete amine coupling before proceeding.
Challenges and Side Reactions
Regioselectivity in Oxazole Formation
Competing pathways may yield [4,5-b] or [5,4-c] regioisomers. PPSE-mediated cyclization favors the [4,3-c] isomer due to electronic directing effects of the pyridine nitrogen.
Fmoc Stability During Hydrogenation
Catalytic hydrogenation requires careful catalyst screening. Palladium hydroxide (Pd(OH)₂) minimizes Fmoc group hydrogenolysis compared to Pd/C.
Acid Sensitivity
The tetrahydropyridine ring is prone to ring-opening under strongly acidic conditions. Trifluoroacetic acid (TFA) must be avoided during final deprotection or purification.
Scalability and Industrial Applications
The triflylpyridinium method (Section 2.2) has been demonstrated on gram-scale for FDA-approved prodrugs like 5-aminolevulinic acid (5-ALA). Key advantages include:
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Reagent Recovery : DMAP is recyclable via aqueous extraction, reducing costs.
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Broad Substrate Tolerance : Sterically hindered acids (e.g., estrone-3-carboxylic acid) react efficiently.
Table 2: Gram-Scale Oxazole Synthesis Performance
Q & A
Q. What are the key considerations for synthesizing 5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine-3-carboxylic acid in the laboratory?
- Methodological Answer : Synthesis typically involves multi-step protocols, including the introduction of the Fmoc (9-fluorenylmethoxycarbonyl) group to protect reactive amines, followed by cyclization to form the oxazolo-pyridine core. Key steps include:
- Protection : Use Fmoc-Cl (Fmoc-chloroformate) under basic conditions (e.g., NaHCO₃) to protect amines, ensuring anhydrous conditions to prevent hydrolysis .
- Cyclization : Employ microwave-assisted heating or catalytic reagents (e.g., Pd/C) to facilitate ring closure, monitoring progress via TLC or HPLC .
- Purification : Utilize reverse-phase chromatography or recrystallization from ethanol/water mixtures to isolate the product. Confirm purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Methodological Answer :
- Handling : Use gloves, goggles, and lab coats to avoid dermal/ocular exposure. Work in a fume hood due to potential respiratory irritation (GHS Category 4 acute toxicity) .
- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent Fmoc group cleavage. Avoid exposure to strong acids/bases, which degrade the oxazolo-pyridine core .
- Stability Monitoring : Perform periodic HPLC analysis to detect decomposition products (e.g., free carboxylic acid or fluorenylmethanol) .
Q. What spectroscopic methods are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (in DMSO-d₆) identifies protons on the Fmoc group (δ 7.2–7.8 ppm) and oxazolo-pyridine ring (δ 4.0–5.5 ppm). ¹³C NMR confirms carbonyl groups (δ 165–175 ppm) .
- Mass Spectrometry : HRMS (ESI+) validates molecular weight (expected m/z ~450–500 Da) and isotopic patterns .
- FT-IR : Peaks at ~1700–1750 cm⁻¹ confirm ester (Fmoc) and carboxylic acid functionalities .
Advanced Research Questions
Q. What strategies can be employed to optimize the yield of this compound during multi-step synthetic procedures?
- Methodological Answer :
- Stepwise Optimization : Adjust reaction temperature (e.g., 0°C for Fmoc protection vs. 80°C for cyclization) to minimize side reactions. Use coupling agents like HATU/DIPEA for amide bond formation .
- Catalysis : Introduce Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for regioselective ring functionalization, improving yield by 15–20% .
- Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance solubility of intermediates, while additives (molecular sieves) absorb byproducts like H₂O .
Q. How can researchers address discrepancies in reported stability data when designing experiments under varying pH conditions?
- Methodological Answer :
- Controlled Stability Studies : Conduct accelerated degradation tests at pH 2–12 (HCl/NaOH buffers, 37°C) with HPLC monitoring. Compare results to SDS-reported data (e.g., notes decomposition above pH 10) .
- Mechanistic Analysis : Use LC-MS to identify degradation products (e.g., Fmoc cleavage at basic pH) and adjust experimental conditions (e.g., neutral pH for biological assays) .
- Cross-Validation : Replicate conflicting data (e.g., vs. 4 on acute toxicity) using in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) .
Q. What experimental approaches are recommended for investigating the potential biological interactions of this oxazolo-pyridine derivative with enzyme targets?
- Methodological Answer :
- Molecular Docking : Use software (AutoDock Vina) to model interactions with enzymes (e.g., kinases), focusing on the oxazolo-pyridine core’s hydrogen-bonding potential .
- Surface Plasmon Resonance (SPR) : Immobilize the compound on a CM5 chip to measure binding kinetics (ka/kd) with purified targets (e.g., PDE inhibitors) .
- In Vitro Assays : Test inhibitory activity in enzymatic assays (e.g., fluorescence-based) at varying concentrations (1 nM–100 µM) to determine IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
